molecular formula C13H12F3N3O B2562916 4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile CAS No. 1795339-91-1

4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile

Cat. No.: B2562916
CAS No.: 1795339-91-1
M. Wt: 283.254
InChI Key: IMLBJSCSEOEKOF-UHFFFAOYSA-N
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Description

4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a trifluorobenzoyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluorobenzoyl Group: The trifluorobenzoyl group is introduced via a nucleophilic substitution reaction using a trifluorobenzoyl chloride and the piperazine derivative.

    Addition of the Carbonitrile Group: The carbonitrile group is added through a reaction with a suitable nitrile precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trifluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile involves its interaction with specific molecular targets. The trifluorobenzoyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The carbonitrile group may also play a role in binding to specific sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-sulfonamide: Contains a sulfonamide group instead of a carbonitrile group.

    4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-amine: Features an amine group in place of the carbonitrile group.

Uniqueness

4-Methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile is unique due to the presence of the trifluorobenzoyl group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. The carbonitrile group also contributes to its reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-1-(2,3,6-trifluorobenzoyl)piperazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-18-4-5-19(8(6-17)7-18)13(20)11-9(14)2-3-10(15)12(11)16/h2-3,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLBJSCSEOEKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C#N)C(=O)C2=C(C=CC(=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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